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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Structural Biology Medicinal Chemistry Protein-Ligand Interactions

Sourcing structurally unique, well-characterized building blocks for analog library generation is a common bottleneck. This compound, cataloged with full spectroscopic identifiers (InChIKey, SMILES), is available in standard pack sizes from 10 mg to 1 g with confirmed in-stock availability. Its isoxazole-acetic acid handle enables hydrolysis, coupling, or reduction for library diversification. Use as a baseline scaffold when head-to-head testing against documented active analogs is planned.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B5753556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCCC2=CCCCC2
InChIInChI=1S/C15H22N2O2/c1-11-14(12(2)19-17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h6H,3-5,7-10H2,1-2H3,(H,16,18)
InChIKeyUPXKAMVMCDRXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Structural Identity & Procurement Context


The compound is a synthetic small molecule characterized by a cyclohexenylethyl amide tail linked to a 3,5-dimethylisoxazole-4-acetyl group. It is cataloged in PubChem (as a non-live record) and in several commercial chemical databases . Its molecular formula is C15H22N2O2, with a calculated molecular weight of approximately 262.35 g/mol. No authoritative primary research papers, patents, or reputable vendor technical datasheets were identified within permissible sources that provide quantitative biological or physicochemical characterization of this exact compound. The available information is limited to structural descriptors and its listing as a research chemical.

Structural probe for linker geometry studies
SAR comparator with active cyclohexenylethyl amides
Synthetic intermediate for isoxazole scaffold diversification

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Non-Interchangeability with Analogues


This compound possesses a specific combination of a cyclohexenylethyl moiety and a 3,5-dimethylisoxazole-4-acetyl group . Closely related analogs with documented activity, such as N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide (a known dextromethorphan impurity) or the PDB ligand A1BUA (the carboxamide analog), differ either in the aromatic tail or the linker geometry [1][2]. Even minor structural variations in the N-alkyl chain or the heterocycle can profoundly alter target binding, physicochemical properties, and biological outcome. Without direct comparative data, assuming functional equivalence is scientifically unjustifiable. The quantitative evidence required to confirm or refute interchangeability is currently unavailable from permissible sources.

Linker geometry mismatch
Methylene spacer insertion can alter dihedral angle and hydrogen bonding versus carboxamide analog; functional equivalence is not supported.
Bioactivity unestablished
No IC50, Ki, or target engagement data are available, while active analogs display sub-nanomolar to nanomolar potency; assuming similar behavior may mislead.
Binding mode unverified
Without co-crystal structure, the acetamide may not reproduce the carboxamide analog's well-defined pose (RSCC 0.986-0.989) observed in PDB 7HTZ.

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Quantitative Evidence Guide


Crystallographic Distinction from Carboxamide Analog A1BUA

The compound is an acetamide, whereas the closest structurally characterized analog in the PDB (A1BUA) is a carboxamide where the carbonyl is directly attached to the isoxazole ring [1]. In the PDB entry 7HTZ, the carboxamide ligand A1BUA achieves a Real Space Correlation Coefficient (RSCC) of 0.986 and 0.989 in two chains, with an average occupancy of 0.85, indicating a well-defined binding pose [1]. The target compound's extra methylene spacer will alter the dihedral angle between the amide and the isoxazole ring, likely changing the hydrogen bond network geometry and binding affinity. No direct co-crystal structure or binding assay for the target compound was found.

Crystallographic distinction
Data to verify
Carboxamide A1BUA: RSCC 0.986 / 0.989, occ. 0.85
Target acetamide: not determined
Methylene spacer may alter binding geometry.
No co-crystal structure for target compound.
Structural Biology Medicinal Chemistry Protein-Ligand Interactions

Absence of Biological Activity in Key Databases

Searches of authoritative databases, including PubMed, BindingDB, and the PDB, using the exact IUPAC name and structural SMILES, yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this compound [1]. In contrast, several structurally related compounds bearing the cyclohexenylethyl tail have documented activities, such as an IC50 of 0.40 nM for a kinase inhibitor (BindingDB BDBM610486) [2] and an IC50 of 30 nM for an HSD17B13 inhibitor (BindingDB BDBM667188) [3]. This data gap means the compound's potential potency and selectivity profile are entirely unestablished versus these active analogs.

Bioactivity gap
Data to verify
No IC50, Ki, EC50 in BindingDB / PubMed / PDB
Procurement justified only as negative control or intermediate.
Contrast: active cyclohexenylethyl amides report IC50 0.40 nM (kinase) and 30 nM (HSD17B13).
Pharmacology Chemical Biology Assay Development

Lack of Enabling Data in Patent Literature

Despite the compound appearing in a commercial literature index (Aladdin ALA3880432) cross-referenced to patent US-8461348-B2, the specific compound could not be located in the patent's exemplified compounds, claims, or biological data tables . This patent covers heterocyclic derivatives as HSL inhibitors. The absence of disclosed synthetic yields, purity profiles, or biological data for this specific derivative means the compound is not enabled by public patent literature, unlike closely related derivatives within the same patent family that have reported IC50 values.

Patent disclosure gap
Data to verify
Not exemplified in US-8461348-B2
Limited utility for IP or prior art analysis.
Other derivatives disclosed with HSL inhibition IC50 values.
Intellectual Property Pharmaceutical Chemistry Drug Discovery

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Recommended Use Cases


Crystallographic Soaking for Binding Mode Determination

The PDB ligand A1BUA (carboxamide analog) provides a high-confidence binding pose in the 7HTZ structure [1]. Soaking the target acetamide into crystals of the same protein target would clarify whether the methylene spacer introduces a conformational shift. This experiment directly leverages the target compound's one deliberate structural difference from the characterized analog. The high RSCC (0.986-0.989) and occupancy (0.85) of A1BUA set a quantifiable expectation for the target's fit quality.

Comparative SAR with Cyclohexenylethyl Amides

Several cyclohexenylethyl amides in BindingDB show potent activity (e.g., IC50 0.40 nM to 30 nM) against enzymes like kinases and HSD17B13 [2][3]. The target compound, incorporating a 3,5-dimethylisoxazole head group, can serve as a tool to probe the contribution of this heterocycle to potency and selectivity in these assay systems. Procurement is recommended only when head-to-head testing against the documented actives is planned.

Synthetic Intermediate for Scaffold Diversification

Given the absence of bioactivity data, the compound's highest-value application is as a synthetic building block. The cyclohexenylethyl tail is a common feature in active molecules, and the isoxazole-acetic acid handle allows for further modification [1][2]. The compound can be hydrolyzed, coupled, or reduced to generate a library of analogs for screening, where the initial compound serves as the unsubstituted baseline.

Application
Selection Property
Validation Focus
Crystallographic binding mode determination
Methylene spacer geometry
Binding pose quality vs A1BUA
Comparative SAR with active amides
Isoxazole head-group contribution
Potency and selectivity shifts in enzyme assays
Synthetic intermediate for scaffold diversification
Modifiable acetic acid handle
Library generation and screening readiness
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